molecular formula C13H18O2 B1274133 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene CAS No. 40786-25-2

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Cat. No.: B1274133
CAS No.: 40786-25-2
M. Wt: 206.28 g/mol
InChI Key: UZYFEQIMORYGRW-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a tert-butyl group and an epoxypropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene can be synthesized through the reaction of 1-tert-butyl-2-hydroxybenzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the epoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-tert-Butyl-2-hydroxybenzene: Lacks the epoxypropoxy group, making it less reactive in certain chemical reactions.

    2-tert-Butylphenol: Similar structure but with a hydroxyl group instead of an epoxypropoxy group.

    1-tert-Butyl-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and reactivity.

Uniqueness: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is unique due to the presence of both the tert-butyl and epoxypropoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and industrial processes.

Properties

IUPAC Name

2-[(2-tert-butylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFEQIMORYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961204
Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40786-25-2
Record name 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40786-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-2-(2,3-epoxypropoxy)benzene
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Synthesis routes and methods

Procedure details

To a solution of 40 parts of o-t-butylphenol, 75 parts of epichlorhydrin, and 40 parts of ethanol boiling under reflux with stirring was added dropwise over 10 minutes a solution of 17.6 parts of potassium hydroxide dissolved in 66 parts of ethanol and the minimum amount of water. The mixture was stirred and refluxed for 105 minutes, cooled, diluted with water, and well extracted with ether, which was then washed with water, dried over magnesium sulphate, and evaporated to an oil. Distillation at 144° /8 mm afforded 43 parts of 3-(2-t-butylphenoxy)-1,2-epoxypropane as a clear oil.
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